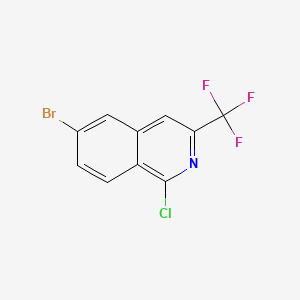
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives. For instance, starting with 3-(trifluoromethyl)isoquinoline, bromination and chlorination reactions can be carried out using reagents such as bromine and thionyl chloride under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-chloroisoquinoline: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.
3-(Trifluoromethyl)isoquinoline: Lacks the bromine and chlorine atoms, which can influence its reactivity and biological activity.
6-Bromo-3-(trifluoromethyl)isoquinoline:
Uniqueness
6-Bromo-1-chloro-3-(trifluoromethyl)isoquinoline is unique due to the presence of all three functional groups (bromine, chlorine, and trifluoromethyl) on the isoquinoline core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H4BrClF3N |
|---|---|
Molecular Weight |
310.50 g/mol |
IUPAC Name |
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-1-2-7-5(3-6)4-8(10(13,14)15)16-9(7)12/h1-4H |
InChI Key |
GGMJKXVHDYSAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1Br)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















